(1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride
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Overview
Description
(1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is commonly used in the synthesis of pharmaceuticals and as a building block in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride typically involves asymmetric synthesis techniques. One common method includes the asymmetric cycloaddition reaction with cyclopentadiene using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds two chiral centers in the target product. The raw materials for this route are widely available and cost-effective, making it suitable for large-scale industrial production.
Industrial Production Methods
The industrial production of this compound involves scalable and reliable synthetic routes. The preparation method features a reasonable route, simple operation, and mild reaction conditions, which contribute to high atom economy and low production costs . The product prepared by this method has high optical purity and stable quality, making it suitable for large-scale industrial production.
Chemical Reactions Analysis
Types of Reactions
(1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, amine derivatives, and substituted cyclopentane compounds. These products are often used as intermediates in the synthesis of more complex molecules.
Scientific Research Applications
(1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting specific chiral centers.
Industry: The compound is used in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism of action of (1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to (1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride include:
Uniqueness
What sets this compound apart from these similar compounds is its unique stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of chiral pharmaceuticals and as a research tool in studying stereochemical effects in various reactions.
Properties
CAS No. |
98632-80-5 |
---|---|
Molecular Formula |
C5H12ClNO2 |
Molecular Weight |
153.6 |
Purity |
95 |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.